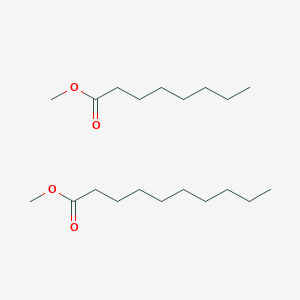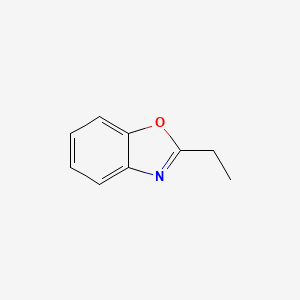![molecular formula C17H18O6 B3029550 [(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate CAS No. 697300-41-7](/img/structure/B3029550.png)
[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate
Overview
Description
[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[43102,503,8]decan-2-yl]methyl benzoate is a complex organic compound characterized by its unique tetracyclic structure
Mechanism of Action
Target of Action
Paeoniflorgenin, a monoterpene glycoside, is a major component of the Paeoniaceae family of plants . It has been found to have a wide range of targets, primarily cancer cells, including liver cancer, gastric cancer, breast cancer, lung cancer, pancreatic cancer, colorectal cancer, glioma, bladder cancer, and leukemia . It also targets cells involved in inflammation and immune dysfunction .
Mode of Action
Paeoniflorgenin interacts with its targets primarily by inducing apoptosis, inhibiting cell proliferation, invasion, or metastasis, and protecting liver function . It has been shown to have anti-inflammatory and anti-apoptotic properties, promoting neuronal survival .
Biochemical Pathways
The potential molecular mechanisms corresponding to the antitumor effects of Paeoniflorgenin might be related to the inhibition of tumor cell proliferation and neovascularization, induction of apoptosis, and inhibition of tumor invasion and metastasis . It also affects the autophagy pathway, reducing calcium influx and lactate dehydrogenase release, activating α-synuclein degradation .
Pharmacokinetics
Paeoniflorgenin is extensively metabolized into paeoniflorin . The absorption of the compound is increased by the use of a p-glycoprotein inhibitor, such as cyclosporine-A . Much of the paeoniflorgenin is hydrolyzed by lactase phlorizin hydrolase (LPH), the brush border glucosidase .
Result of Action
The molecular and cellular effects of Paeoniflorgenin’s action include the inhibition of tumor cell proliferation and neovascularization, induction of apoptosis, and inhibition of tumor invasion and metastasis . It also has neuroprotective effects, protecting cells from damage and promoting neuronal survival .
Action Environment
The content of Paeoniflorgenin is affected by many factors, including biological and abiotic factors . Therefore, the ecological and environmental factors of habitat should be carefully considered in order to produce the traditional Chinese medicines with high Paeoniflorgenin content .
Biochemical Analysis
Biochemical Properties
Paeoniflorgenin, as a metabolite of paeoniflorin, may interact with various enzymes, proteins, and other biomoleculesPaeoniflorin, the parent compound, is known to interact with various biomolecules and participate in numerous biochemical reactions .
Cellular Effects
Paeoniflorin, from which Paeoniflorgenin is derived, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Paeoniflorgenin is not fully understood. Paeoniflorin, its parent compound, has been studied extensively. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on paeoniflorin suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on paeoniflorin suggest that it has wide spectrum antitumour activities .
Metabolic Pathways
Paeoniflorin, its parent compound, is synthesized in plants through a pathway involving the universal precursors isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) .
Transport and Distribution
Studies on paeoniflorin suggest that it may be primarily synthesized in the leaves and subsequently transported to the roots .
Subcellular Localization
Studies on paeoniflorin suggest that it may be localized in specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetracyclic core: This step involves cyclization reactions under controlled conditions to form the tetracyclic structure.
Functionalization: Introduction of hydroxyl groups and other functional groups through selective reactions.
Esterification: The final step involves the esterification of the tetracyclic core with benzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate can be compared with similar compounds such as:
- [(1R,2S,3R,5R,6R,8S)-6-Hydroxy-3-{[6-O-(4-hydroxybenzoyl)-β-D-glucopyranosyl]oxy}-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate .
- [(1R,2S,3R,5R,6R,8S)-6-Hydroxy-3-{[6-O-(4-hydroxy-3-methoxybenzoyl)-β-D-glucopyranosyl]oxy}-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate .
These compounds share similar structural features but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-14-8-16(19)11-7-17(14,20)15(11,13(22-14)23-16)9-21-12(18)10-5-3-2-4-6-10/h2-6,11,13,19-20H,7-9H2,1H3/t11-,13?,14+,15+,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQHMWOOQLVRLG-BZEIYFPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


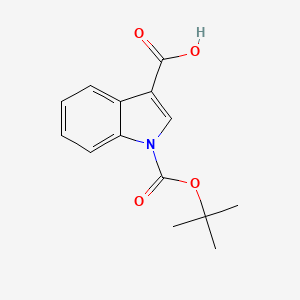
![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)
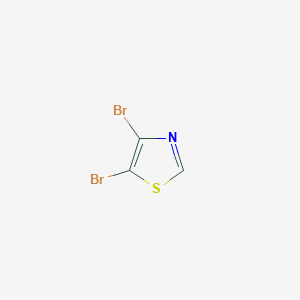
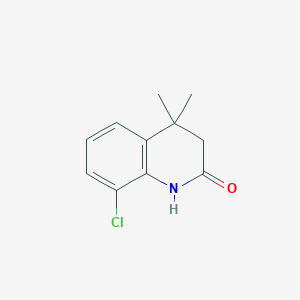
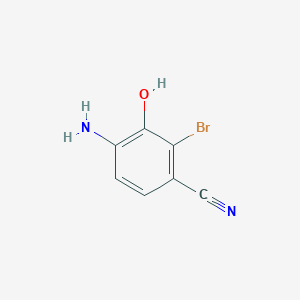
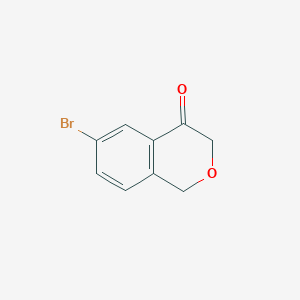
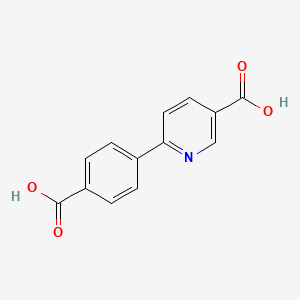
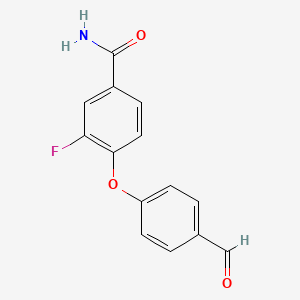
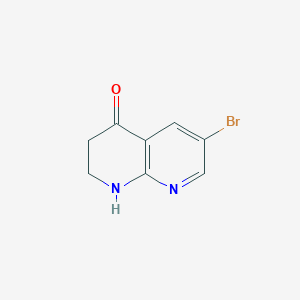
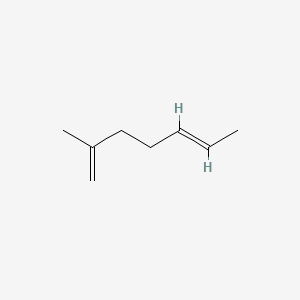
![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)
